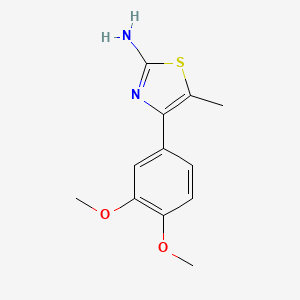

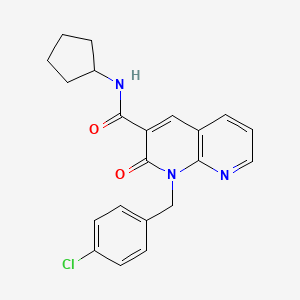

![molecular formula C22H13ClF3NS B2386374 2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-22-9](/img/structure/B2386374.png)

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic compound that has been studied for its potential applications in pharmacology, biochemistry, and physiology. It is a member of the quinoline family of compounds, which have been studied for their potential to act as inhibitors of various enzymes and to act as anti-inflammatory agents. This compound has shown promise in laboratory studies for its ability to inhibit the activity of certain enzymes and to act as an anti-inflammatory agent.

Wissenschaftliche Forschungsanwendungen

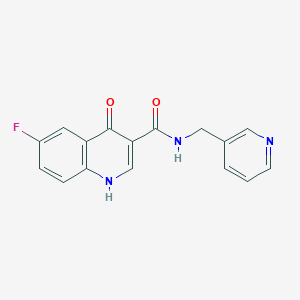

Potential Antileukotrienic Agents : The synthesis of related compounds as potential antileukotrienic drugs was described by (Jampílek et al., 2004). These substances inhibited arachidonic acid-induced platelet aggregation, suggesting their potential in antiplatelet activity.

Spectroscopic Characterization and NLO Analyses : A study by (Wazzan et al., 2016) involved DFT and TD-DFT/PCM calculations to determine the molecular structure and spectroscopic characteristics of related dyes, along with Non-Linear Optical (NLO) and Natural Bond Orbital (NBO) analyses.

Structural and Optical Properties : Research by (Zeyada et al., 2016) focused on the structural and optical properties of related thin films, which may have applications in materials science.

Synthesis of New Derivatives : A study by (Didenko et al., 2015) detailed the synthesis of a wide range of new derivatives, including amino, bromo, chloro, hydrazino, phenyl, and other derivatives, highlighting the compound's versatility in chemical synthesis.

Deproto-Metallation and CH Acidity Analysis : (Marquise et al., 2014) studied deproto-metallation of 2-substituted quinolines and analyzed CH acidities, which is significant in understanding the reactivity and applications in organic synthesis.

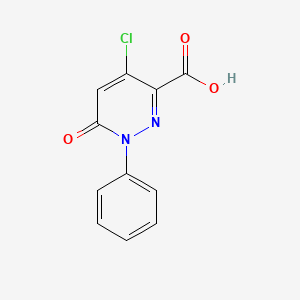

Cytotoxic Activity of Disulfides : (Soural et al., 2009) explored the preparation of organic disulfides containing a related ring, showing significant in vitro cytotoxicity against various cancer cell lines.

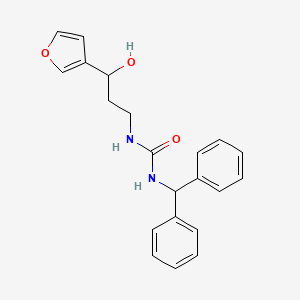

Fluorophores and Biological Systems Study : (Aleksanyan & Hambardzumyan, 2014) investigated reactions to synthesize new quinoline derivatives, focusing on their potential as fluorophores and in biological systems study.

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication : The photovoltaic properties of related films were studied by (Zeyada et al., 2016), indicating their application in photodiode fabrication.

Electrochemical Fluorination : (Dawood & Fuchigami, 1999) studied the electrochemical fluorination of related compounds, enhancing the understanding of regioselective anodic fluorination.

Synthesis of New Derivatives for Antifungal and Antibacterial Activity : (Kategaonkar et al., 2010) synthesized new derivatives and evaluated their antifungal and antibacterial activity.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF3NS/c23-17-8-10-18(11-9-17)28-21-19(13-15-4-1-2-7-20(15)27-21)14-5-3-6-16(12-14)22(24,25)26/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYKIHDEAPSWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2386297.png)

![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)

![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)

![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)